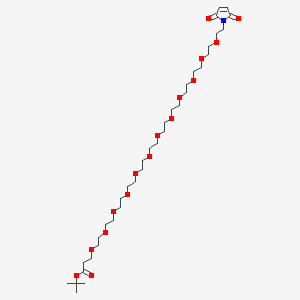

Mal-PEG12-Boc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO16/c1-35(2,3)52-34(39)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-32(37)4-5-33(36)38/h4-5H,6-31H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVSDMGPTZENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-PEG12-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG12-Boc is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug discovery. This in-depth technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. The molecule features a maleimide (B117702) group at one end, a Boc-protected amine at the other, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for the covalent linkage of biomolecules, such as proteins and peptides, to other molecules of interest, including therapeutic agents and imaging probes.

The maleimide group exhibits high reactivity and selectivity towards thiol groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise conjugation. It can be readily removed under acidic conditions to expose the primary amine for subsequent reactions.[2] The hydrophilic 12-unit PEG chain enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm between the conjugated entities.[3]

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] The PEG linker in PROTACs, such as the one in this compound, plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[3]

Chemical and Physical Properties

This compound is a well-defined, monodisperse compound, ensuring reproducibility in bioconjugation reactions. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H62N2O16 | [2] |

| Molecular Weight | 753.87 g/mol | [2] |

| Appearance | White to off-white solid or oil | N/A |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [6] |

| Storage | -20°C | [6] |

Applications

The primary application of this compound is in bioconjugation, leveraging the specific reactivity of the maleimide group towards thiols. This enables the site-specific modification of proteins and peptides at cysteine residues.

Key Applications Include:

-

PROTAC Synthesis: As a flexible linker to connect a target protein binder and an E3 ligase ligand.[2][4]

-

Antibody-Drug Conjugate (ADC) Development: For attaching cytotoxic drugs to antibodies.

-

Peptide and Protein Labeling: For the attachment of fluorescent dyes, biotin, or other reporter molecules.

-

Surface Modification: To functionalize surfaces with biomolecules for applications in biosensors and biomaterials.

Experimental Protocols

General Protocol for Protein Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.

Materials:

-

Protein with a free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the cysteine residue is in a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.

-

-

This compound Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the this compound to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.

-

Deprotection of the Boc Group

To expose the terminal amine for further conjugation, the Boc group can be removed under acidic conditions.

Procedure:

-

Dissolve the this compound conjugated molecule in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

The resulting amine can be used in subsequent reactions, such as NHS ester chemistry.

Signaling Pathways and Workflows

PROTAC-Mediated Protein Degradation

This compound is a critical component in the construction of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a stepwise approach.

Caption: Stepwise synthesis of a PROTAC molecule using this compound.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure, heterobifunctional nature, and the inclusion of a hydrophilic PEG spacer make it an ideal linker for the synthesis of complex biomolecular conjugates, particularly PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in various research endeavors.

References

Mal-PEG12-Boc: A Core Component in Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mal-PEG12-Boc is a heterobifunctional linker of significant interest in the field of chemical biology and drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, provides the necessary components for covalently linking a target protein ligand and an E3 ubiquitin ligase ligand, thereby hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.

Core Molecular Profile

The fundamental properties of this compound are crucial for its application in the precise construction of complex bioconjugates. These quantitative data points are essential for stoichiometric calculations in synthesis and for understanding the linker's contribution to the overall physicochemical properties of the final PROTAC molecule.

| Property | Value | Source |

| Molecular Weight | 753.87 g/mol | [1] |

| Molecular Formula | C35H63NO16 | [1] |

| Alternate Name | Mal-PEG12-t-butyl ester | [2][3] |

Mechanism of Action in PROTACs

This compound serves as a flexible linker within a PROTAC molecule.[1][4][5] PROTACs are novel therapeutic agents that operate by inducing the degradation of specific target proteins.[1] They consist of two distinct ligands connected by a linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

The general mechanism facilitated by a PROTAC utilizing a linker like this compound is illustrated below.

Caption: General signaling pathway for PROTAC-mediated protein degradation.

Experimental Protocols and Workflow

The utility of this compound lies in its reactive functional groups: the maleimide and the Boc-protected amine. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[6][7] The tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions, revealing a primary amine that can then be used for subsequent conjugation reactions.[7][8]

Key Experimental Procedures:

-

Thiol-Maleimide Conjugation: This is the primary reaction for attaching the linker to a cysteine-containing molecule (e.g., a target protein ligand or the protein itself).

-

Protocol:

-

Dissolve the thiol-containing molecule in a suitable buffer, typically a phosphate (B84403) buffer (e.g., PBS) at a pH range of 6.5-7.5. The presence of a reducing agent like DTT or TCEP should be removed prior to conjugation.

-

Dissolve this compound in an organic solvent such as DMSO or DMF.

-

Add the dissolved this compound to the thiol-containing solution. A slight molar excess (1.1 to 5-fold) of the maleimide linker is typically used.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Purify the resulting conjugate using standard chromatography techniques like size-exclusion or reverse-phase chromatography to remove unreacted linker and other reagents.

-

-

-

Boc Deprotection: This step is performed to expose the amine for further functionalization, such as coupling to an E3 ligase ligand that has a carboxyl group.

-

Protocol:

-

Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA). A common solution is 95% TFA with scavengers like 2.5% water and 2.5% triisopropylsilane (B1312306) (TIS) to prevent side reactions.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.

-

The deprotected product can be precipitated with cold diethyl ether and then washed to remove residual acid and scavengers.

-

Lyophilize the final product to obtain a dry powder.

-

-

The logical workflow for synthesizing a PROTAC using this compound involves a sequential conjugation strategy, which is outlined in the diagram below.

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

This guide provides a foundational understanding of this compound, its physicochemical properties, its role in the mechanism of PROTACs, and the practical experimental steps for its use. For specific applications, optimization of the outlined protocols is recommended to suit the unique characteristics of the molecules being conjugated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 3. glycomindsynth.com [glycomindsynth.com]

- 4. Mal-PEG12-NH-Boc_TargetMol [targetmol.com]

- 5. Mal-PEG12-NH-Boc|CAS |DC Chemicals [dcchemicals.com]

- 6. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]

- 7. medkoo.com [medkoo.com]

- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

Mal-PEG12-Boc: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG12-Boc is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the mechanism of action of this compound, providing a comprehensive resource for its application in contemporary drug discovery and development. The unique architecture of this compound, featuring a maleimide (B117702) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of potent and selective protein degraders.

The maleimide group provides a reactive handle for covalent conjugation to cysteine residues on target proteins or ligands, a common strategy in the design of covalent inhibitors. The extended PEG12 spacer enhances aqueous solubility, improves cell permeability, and provides the necessary length and flexibility for the PROTAC to span the distance between the target protein and an E3 ubiquitin ligase. The tert-butyloxycarbonyl (Boc)-protected amine allows for a controlled, stepwise synthesis of the PROTAC molecule. Following deprotection under acidic conditions, the revealed primary amine can be readily coupled to a ligand for an E3 ubiquitin ligase, completing the assembly of the heterobifunctional degrader.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The mechanism of action of a PROTAC assembled with a this compound linker can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. The this compound linker plays a crucial role in this step by providing the optimal length and flexibility to facilitate the productive interaction between the two proteins.

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for protein elimination.

Data Presentation: Representative Efficacy of a this compound-Containing PROTAC

The following table summarizes representative quantitative data for a hypothetical PROTAC utilizing a this compound linker. These values are illustrative and based on typical data observed for potent PROTACs in the scientific literature.

| Parameter | Description | Representative Value |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 10 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >95% |

| Target Protein Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein. | 50 nM |

| E3 Ligase Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the E3 ligase. | 100 nM |

| Ternary Complex Cooperativity (α) | A measure of the cooperativity of ternary complex formation. An α value > 1 indicates positive cooperativity. | 5 |

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC where a cysteine-reactive ligand for the protein of interest (POI-ligand-SH) is conjugated to the maleimide group of this compound, followed by deprotection and coupling to an E3 ligase ligand (E3-ligand-COOH).

Step 1: Conjugation of POI Ligand to this compound

-

Dissolve the POI-ligand-SH (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and phosphate-buffered saline (PBS), pH 7.2.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting POI-ligand-S-Mal-PEG12-Boc conjugate by flash column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection

-

Dissolve the purified POI-ligand-S-Mal-PEG12-Boc (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt (POI-ligand-S-Mal-PEG12-NH2·TFA) is typically used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

-

Dissolve the E3-ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the POI-ligand-S-Mal-PEG12-NH2·TFA (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the final PROTAC product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol describes a standard Western blot procedure to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell culture medium and supplements

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to new tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for evaluating PROTAC efficacy.

The Strategic Role of the Boc Protecting Group in Linker Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the sophisticated landscape of drug development and bioconjugation, the precise control of chemical reactions is paramount. Linker molecules, which bridge bioactive molecules to carriers such as antibodies, peptides, or polymers, are fundamental to the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic use of protecting groups is a cornerstone of linker synthesis, ensuring that complex, multi-step reactions proceed in a controlled and predictable manner. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most crucial and widely utilized protecting groups for primary and secondary amines.

This technical guide provides a comprehensive overview of the purpose and application of the Boc protecting group in linker chemistry. We will delve into its core principles, present quantitative data on its efficiency, provide detailed experimental protocols, and illustrate key processes through logical diagrams to support researchers in the successful implementation of this vital chemical tool.

Core Principles of Boc Protection in Linkers

The primary function of the Boc group is to temporarily and selectively block the nucleophilicity of an amine functional group within a linker molecule.[1] This protection is essential for achieving regioselectivity in subsequent reactions, preventing the amine from participating in unintended side reactions.[2]

The utility of the Boc group is defined by two key chemical properties:

-

Stability: The Boc group is robust and stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[3][4] This stability makes it compatible with a broad range of synthetic transformations that may be required to elaborate other parts of the linker or the molecule to be conjugated.

-

Acid Labile Cleavage: Its defining feature is its susceptibility to cleavage (deprotection) under acidic conditions.[2] The most common reagent for Boc removal is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[2][3] The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the formation of an unstable carbamic acid and a stable tert-butyl cation. The carbamic acid then spontaneously decarboxylates to liberate the free amine.[5]

This combination of stability and controlled, acid-mediated removal allows for an "orthogonal" protection strategy, particularly in complex syntheses like Solid-Phase Peptide Synthesis (SPPS), where it is often used in conjunction with base-labile protecting groups like Fmoc.[4] In the context of linkers, particularly heterobifunctional linkers, Boc protection enables a sequential and controlled conjugation strategy. For instance, one end of a linker can be modified while the other end, an amine, remains protected by a Boc group. After the first conjugation is complete, the Boc group is removed to expose the amine for the second conjugation step.[3]

Data Presentation: Quantitative Analysis

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final conjugated molecule. The following tables summarize representative quantitative data for these processes.

Table 1: Representative Conditions and Yields for Boc Protection of Amines

| Substrate Type | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Various Aliphatic & Aromatic Amines | - | Water:Acetone | Room Temp | 0.1 - 0.2 | 90 - 98 | [6] |

| Amino-PEG Linker | DIPEA (2-3) | DCM | Room Temp | 3 - 12 | >95 | [3] |

| General 1° or 2° Amine | TEA (1-1.5) | THF | Room Temp - 40 | Not Specified | High | [7] |

| Various Amines | - | Catalyst-Free (Neat) | Room Temp | Not Specified | High | [2] |

| Structurally Diverse Amines | Iodine (catalytic) | Solvent-Free | Room Temp | Not Specified | High | [4] |

Table 2: Conditions and Efficiency for Acid-Catalyzed Boc Deprotection

| Substrate / Context | Acid Conditions | Scavengers | Temperature (°C) | Time | Outcome / Purity | Reference(s) |

| Solid-Phase Peptide Synthesis | 55% TFA in DCM | - | Room Temp | 30 min | 9% higher purity vs. 100% TFA | [8] |

| Solid-Phase Peptide Synthesis | 100% TFA | - | Room Temp | 5 min | Incomplete removal due to poor resin swelling | [8] |

| General Deprotection | 20-50% TFA in DCM | - | Room Temp | 0.5 - 4 h | Highly effective, standard method | [5] |

| General Deprotection | 4M HCl in Dioxane | - | Room Temp | ~2 h | Stronger alternative to TFA | [5][9] |

| Peptide with Cys | 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, H₂O | Room Temp | 2 - 4 h | 90% Desired Peptide, 10% S-tert-butylated | [9] |

| Peptide with Trp, Met, Cys | "Reagent K" (TFA/phenol/H₂O/thioanisole (B89551)/EDT) | Phenol, Thioanisole, EDT | Room Temp | 2 - 4 h | Minimizes side reactions on sensitive residues | [9] |

| Aliphatic/Aromatic Amines | Oxalyl Chloride (3 equiv.) in Methanol | - | Room Temp | 1 - 4 h | 70 - 90% Yield | [10] |

Mandatory Visualizations

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving Boc-protected linkers.

Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

Caption: Experimental workflow for sequential bioconjugation using a Boc-linker.

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Detailed and reproducible protocols are essential for success. The following sections provide generalized yet comprehensive methodologies for key experiments involving Boc-protected linkers.

Protocol 1: Boc Protection of an Amine-Terminated Linker (e.g., Amino-PEG)

This protocol describes a standard procedure for protecting a primary or secondary amine on a linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amine-terminated linker (e.g., Amino-PEG-COOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)

-

Non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply (optional, for moisture-sensitive substrates)

Methodology:

-

Dissolution: Dissolve the amine-terminated linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (if required).

-

Base Addition: Add the non-nucleophilic base (e.g., DIPEA) to the solution. Stir for 5-10 minutes.

-

Reagent Addition: Add (Boc)₂O to the solution. For solid (Boc)₂O, it can be added in one portion. If it is a liquid, add it dropwise.

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 3 to 12 hours.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude Boc-protected linker.

-

Purification & Characterization: Purify the product if necessary using column chromatography. Confirm the identity and purity of the final product by NMR and MS analysis.[3]

Protocol 2: Boc Deprotection of a Linker in Solution

This protocol outlines the standard procedure for removing a Boc group using Trifluoroacetic Acid (TFA).

Materials:

-

Boc-protected linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Scavenger (optional), such as Triisopropylsilane (TIS) or thioanisole (typically 2.5-5% v/v)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath. This helps to control any potential exotherm and minimize side reactions.

-

Scavenger Addition (Optional): If the linker or attached molecule contains sensitive functional groups (e.g., Trp, Met, Cys), add an appropriate scavenger (e.g., TIS) to the solution to trap the tert-butyl cations generated during the reaction.[11]

-

Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).

-

Reaction: Stir the reaction at 0°C for 15-30 minutes, then allow it to warm to room temperature. Continue stirring for a total of 1-4 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS. The product, being a free amine (often as a TFA salt), will be significantly more polar than the starting material.

-

Isolation:

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting product is typically the TFA salt of the amine. If the free amine is required, an aqueous basic work-up (e.g., washing with saturated NaHCO₃) or purification by ion-exchange chromatography can be performed, provided the product is stable to these conditions.

-

Protocol 3: Monitoring Boc Deprotection by HPLC

For quantitative analysis and optimization of reaction conditions, monitoring by High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Methodology:

-

Time Points: Set up the deprotection reaction as described in Protocol 2. Plan to take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: At each time point, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to prevent further deprotection. A common method is to add the aliquot to a microcentrifuge tube containing a large excess of a cold, non-reactive solvent in which the product might precipitate, such as diethyl ether.[1] Alternatively, dilute it into a prepared mobile phase containing a neutralizing base.

-

Analysis:

-

Centrifuge the quenched sample if a precipitate forms, decant the supernatant, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

-

Inject the sample into an appropriate HPLC system (e.g., reverse-phase C18 column).

-

Analyze the chromatogram to determine the relative peak areas of the Boc-protected starting material and the deprotected amine product.

-

-

Optimization: Plot the percentage of product formation versus time to determine the optimal reaction time for complete deprotection while minimizing potential degradation or side-product formation.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of functional linkers for drug delivery and bioconjugation. Its unique combination of stability to a wide range of reagents and lability under specific acidic conditions provides the chemical control necessary for the construction of complex, well-defined molecular architectures. A thorough understanding of the principles of Boc protection and deprotection, supported by robust quantitative data and optimized experimental protocols, is critical for researchers aiming to develop the next generation of targeted therapeutics. This guide serves as a foundational resource to aid scientists and drug development professionals in the effective and strategic application of Boc chemistry in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to Mal-PEG12-Boc for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG12-Boc, and its application in the development of antibody-drug conjugates (ADCs). This document outlines the core principles of its design, its mechanism of action in ADC construction, and detailed protocols for its use.

Introduction to this compound

This compound is a versatile linker molecule designed for the precise construction of ADCs. It comprises three key functional components:

-

Maleimide (B117702) Group (Mal): This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of antibodies. This allows for the covalent attachment of the linker to the antibody. The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions.

-

Polyethylene (B3416737) Glycol (PEG12) Spacer: The linker incorporates a discrete chain of twelve polyethylene glycol units. This PEG spacer is hydrophilic and flexible, offering several advantages to the resulting ADC. It can enhance the solubility of the conjugate, particularly when paired with hydrophobic payloads, and can reduce aggregation. Furthermore, the PEG chain can create a hydrated shield around the payload, potentially reducing immunogenicity and improving the pharmacokinetic profile of the ADC.

-

Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This protection is crucial for controlled, sequential conjugation strategies. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal the free amine. This deprotected amine can then be used for the attachment of a drug payload or other molecules.

The strategic combination of these three components makes this compound a valuable tool for the development of next-generation ADCs with tailored properties.

Data Presentation: Representative Performance of PEGylated ADCs

While specific quantitative data for ADCs constructed solely with this compound is proprietary and varies depending on the antibody, payload, and target, the following tables summarize typical data ranges for PEGylated ADCs based on published literature. These values should be considered as a general guide for expected performance.

| Parameter | Representative Value/Range | Method of Determination |

| Conjugation Efficiency | ||

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV/Vis Spectroscopy, Mass Spectrometry |

| In Vitro Efficacy | ||

| IC50 (HER2-positive cells) | 10 - 100 ng/mL | Cell Viability Assay (e.g., MTT, Alamar Blue)[1] |

| IC50 (HER2-negative cells) | >1000 nM | Cell Viability Assay (e.g., MTT, Alamar Blue)[2] |

| In Vivo Efficacy (Xenograft Models) | ||

| Tumor Growth Inhibition | Significant reduction in tumor volume compared to control | Caliper Measurements |

| Pharmacokinetics | ||

| Half-life | Extended circulation half-life compared to non-PEGylated counterparts | ELISA, Mass Spectrometry |

Table 1: Representative quantitative data for ADCs utilizing PEG linkers.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using a Mal-PEG-Boc linker.

Boc Deprotection of the Linker-Payload Moiety

This protocol describes the removal of the Boc protecting group from the linker-payload construct prior to its conjugation to the antibody. This step is necessary if the payload is first attached to the Boc-protected end of the linker.

Materials:

-

This compound-Payload conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the this compound-Payload conjugate in anhydrous DCM in a round-bottom flask.

-

To the stirred solution, add TFA. A typical concentration of TFA in DCM is 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected Mal-PEG12-Payload (as a TFA salt) can be used directly in the next step after thorough drying, or it can be further purified if necessary.

Antibody Reduction

This protocol details the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation with the maleimide-activated linker-payload.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Degassed conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

-

Size-exclusion chromatography (SEC) column or centrifugal concentrator for buffer exchange

Procedure:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the degassed conjugation buffer.

-

Prepare a fresh stock solution of the reducing agent (TCEP or DTT) in the same buffer.

-

Add the reducing agent to the antibody solution. A 10-20 fold molar excess of the reducing agent over the antibody is typically used.[3]

-

Incubate the reaction mixture at room temperature or 37°C for 30-90 minutes.[4] The optimal time and temperature should be determined empirically for each antibody.

-

Remove the excess reducing agent by buffer exchange using an SEC column or a centrifugal concentrator equilibrated with the degassed conjugation buffer.[4]

Conjugation of Linker-Payload to the Reduced Antibody

This protocol describes the conjugation of the maleimide-activated linker-payload to the reduced antibody.

Materials:

-

Reduced antibody solution from section 3.2

-

Deprotected Mal-PEG12-Payload solution (dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF, then diluted in conjugation buffer)

-

Reaction vessel protected from light

Procedure:

-

To the reduced antibody solution, add the Mal-PEG12-Payload solution. A 5-10 fold molar excess of the linker-payload over the antibody is a common starting point.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.[5][6]

-

The reaction can be quenched by adding a thiol-containing reagent such as N-acetylcysteine or cysteine to react with any unreacted maleimide groups.

Purification of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC from unreacted linker-payload and other impurities.

Materials:

-

Crude ADC reaction mixture from section 3.3

-

Purification buffer (e.g., PBS, pH 7.4)

-

Size-Exclusion Chromatography (SEC) system or Protein A/G affinity chromatography resin[7]

Procedure:

-

Load the crude ADC reaction mixture onto an SEC column equilibrated with the purification buffer.

-

Elute the ADC, which will separate from the smaller, unreacted linker-payload molecules based on size.

-

Alternatively, use Protein A/G affinity chromatography to capture the ADC, wash away impurities, and then elute the purified ADC.

-

Collect the fractions containing the purified ADC and concentrate if necessary using a centrifugal concentrator.

Characterization of the Antibody-Drug Conjugate

This section describes methods to determine the drug-to-antibody ratio (DAR), a critical quality attribute of the ADC.

This method provides an average DAR for the ADC population.[8][9][10]

Materials:

-

Purified ADC solution of known concentration

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

The concentrations of the antibody and the payload can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these two wavelengths.[8]

-

The average DAR is then calculated as the molar ratio of the payload to the antibody.

This method provides information on the distribution of different drug-loaded species in the ADC population.[11][]

Materials:

-

Purified ADC solution

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

-

Reversed-phase column suitable for large proteins

Procedure:

-

Inject the ADC sample into the LC-MS system.

-

The different ADC species (with varying numbers of conjugated drugs) will be separated by the LC and their masses determined by the MS.

-

Deconvolution of the mass spectrum will reveal the molecular weights of the unconjugated antibody and the various drug-loaded forms.

-

The average DAR and the distribution of DAR species can be calculated from the relative abundance of each species.[8]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Strategic Application of Mal-PEG12-Boc in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[5][6]

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length.[5][7] This guide provides a comprehensive technical overview of Mal-PEG12-Boc, a specific PEG-based linker, and its application in the development of potent and selective protein degraders.

Core Concepts of this compound in PROTAC Design

This compound is a heterobifunctional linker that offers distinct advantages in the modular synthesis of PROTACs. It features a maleimide (B117702) group on one end, a 12-unit polyethylene glycol chain, and a Boc (tert-butyloxycarbonyl) protected amine on the other end.

-

Maleimide Group: The maleimide moiety provides a reactive handle for covalent conjugation, typically with a cysteine residue on a POI ligand or a modified E3 ligase ligand. This allows for a stable and specific attachment.

-

PEG12 Chain: The 12-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability, common challenges in PROTAC development due to their high molecular weight.[8] The length of the PEG chain is also a critical parameter that dictates the distance and orientation between the POI and the E3 ligase in the ternary complex, thereby influencing degradation efficiency.[5]

-

Boc-Protected Amine: The Boc protecting group on the terminal amine allows for a controlled, stepwise synthesis. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing binding ligand (either for the POI or the E3 ligase) through amide bond formation.[4]

PROTAC Mechanism of Action: A Visualized Pathway

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data on PEG-Linker Containing PROTACs

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase |

| Compound A | PEG3 | 50 | >90 | VHL |

| Compound B | PEG5 | 15 | >95 | VHL |

| Compound C | PEG8 | 5 | >98 | VHL |

| Compound D | PEG12 | 25 | >90 | VHL |

Data is representative and compiled from general knowledge of PROTAC development principles.

Table 2: Pharmacokinetic Properties of a Representative PEGylated PROTAC

| Parameter | Value | Units |

| Bioavailability (F%) | 35 | % |

| Half-life (t1/2) | 8 | hours |

| Clearance (CL) | 1.2 | L/h/kg |

| Volume of Distribution (Vd) | 10 | L/kg |

Data is hypothetical and for illustrative purposes. Actual pharmacokinetic properties can vary significantly.[][10]

Detailed Experimental Protocols

The development and characterization of a PROTAC involves a series of in vitro and cellular assays. The following are detailed protocols for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC using the this compound linker.

Step 1: Coupling of the First Binding Ligand (Amide Bond Formation)

-

Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS. Concentrate under reduced pressure to yield the deprotected Mal-PEG12-NH2.

-

Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid-functionalized binding ligand (e.g., for the E3 ligase, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Coupling: Add a solution of the deprotected Mal-PEG12-NH2 (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture. Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

-

Purification: Purify the resulting Maleimide-PEG12-Ligand1 intermediate by preparative HPLC.

Step 2: Coupling of the Second Binding Ligand (Maleimide Conjugation)

-

Thiol-Maleimide Reaction: Dissolve the purified Maleimide-PEG12-Ligand1 (1.0 eq) and the thiol-containing second binding ligand (e.g., for the POI, 1.2 eq) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.4) with a co-solvent like DMF or DMSO if needed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by LC-MS.

-

Purification: Purify the final PROTAC product by preparative HPLC.

-

Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: General workflow for PROTAC synthesis using this compound.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[11][12]

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Caption: Experimental workflow for Western Blot analysis.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.[13][14][15]

-

Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component.

-

Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase fusion protein.

-

PROTAC Treatment and Substrate Addition: Add the PROTAC at various concentrations to the wells. Then, add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Immediately measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined. The "hook effect" at high PROTAC concentrations is due to the formation of binary complexes at the expense of the ternary complex.[14]

Signaling Pathways Targeted by PROTACs

PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases. Below are simplified diagrams of key signaling pathways that are frequently targeted.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[16][][18][19]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and PROTAC intervention.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[2][5][7][20][21]

Caption: Simplified BTK signaling pathway and PROTAC intervention.

Androgen Receptor (AR) Signaling Pathway

The AR is a crucial driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy.[3][22][23][24][25]

Caption: Simplified Androgen Receptor signaling pathway and PROTAC intervention.

Conclusion

The this compound linker is a valuable tool in the rational design and synthesis of PROTACs. Its distinct functionalities—a reactive maleimide, a hydrophilicity-enhancing PEG chain of defined length, and a protected amine for controlled synthesis—provide medicinal chemists with a versatile building block for constructing novel protein degraders. While the optimal linker is target- and E3 ligase-dependent, the principles and protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this compound and other PEGylated linkers in the development of next-generation therapeutics for a wide range of diseases. The continued exploration of linker technology will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Ternary Complex Formation [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 20. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. aacrjournals.org [aacrjournals.org]

Navigating the Solubility Landscape of Mal-PEG12-Boc in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker Mal-PEG12-Boc is a critical tool in bioconjugation and drug delivery, enabling the precise linking of molecules through its maleimide (B117702) group while the Boc-protected amine allows for subsequent chemical modifications. A fundamental understanding of its solubility in various organic solvents is paramount for successful reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the expected solubility of this compound, a detailed experimental protocol for its determination, and a logical workflow for solvent selection.

Expected Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the individual properties of its constituent parts: the maleimide group, the 12-unit polyethylene (B3416737) glycol (PEG) chain, and the tert-butyloxycarbonyl (Boc) protecting group. The hydrophilic nature of the PEG chain generally imparts good solubility in polar organic solvents.[1][2] The Boc group is also known for its solubility in a broad range of organic solvents.[3]

The following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that these are estimations, and empirical testing is essential for precise quantification.

| Solvent | Chemical Class | Polarity | Expected Solubility of this compound | Rationale |

| Dichloromethane (DCM) | Chlorinated | Polar Aprotic | High | PEG and Boc groups are generally highly soluble in DCM.[2][4] |

| Chloroform | Chlorinated | Polar Aprotic | High | Similar to DCM, expected to be a good solvent.[4] |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | High | PEG is soluble in DMF, a common solvent for peptide and organic synthesis.[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | High | PEG is known to be soluble in acetonitrile.[1][2] |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Moderate to High | Generally a good solvent for PEGylated compounds. |

| Methanol (B129727) (MeOH) | Alcohol | Polar Protic | Moderate to High | The polar nature of methanol should facilitate dissolution. |

| Ethanol (B145695) (EtOH) | Alcohol | Polar Protic | Moderate to High | Similar to methanol, ethanol is a good solvent for PEG.[1][2] |

| Isopropanol (IPA) | Alcohol | Polar Protic | Moderate | Solubility may be slightly lower than in methanol or ethanol. |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Low to Moderate | The long PEG chain may limit solubility in nonpolar aromatic solvents.[2] |

| Hexanes/Heptane | Aliphatic Hydrocarbon | Nonpolar | Very Low/Insoluble | The polarity of the PEG and maleimide moieties will likely lead to insolubility.[4] |

| Diethyl Ether | Ether | Nonpolar | Very Low/Insoluble | Expected to be a poor solvent due to its nonpolar nature. |

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Glass vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a known excess amount of this compound (e.g., 10 mg) into a series of glass vials.

-

Add a precise volume of the selected organic solvent (e.g., 1 mL) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently to aid in dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve with known concentrations of this compound should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration in diluted sample) x (Dilution factor)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent before use.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with the foundational knowledge and practical steps necessary to confidently work with this compound in various organic solvents, ultimately facilitating its successful application in their research and development endeavors.

References

Navigating the Handling of Mal-PEG12-Boc: A Comprehensive Technical Guide

For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensuring experimental success and reproducibility. This in-depth technical guide provides a core understanding of the storage, handling, and application of Maleimide-PEG12-Boc, a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics.

This guide outlines the essential product information, storage and stability data, and a detailed experimental protocol for a typical bioconjugation application.

Core Product and Storage Information

Mal-PEG12-Boc is a versatile molecule featuring a maleimide (B117702) group for covalent linkage to thiol-containing molecules and a Boc-protected amine, which can be deprotected under acidic conditions for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a crucial property for biological applications.[1][2]

For optimal performance and longevity, adherence to recommended storage conditions is critical. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source(s) |

| Storage Temperature | ||

| Short-term (days to weeks) | 0 - 4 °C | [1] |

| Long-term (months to years) | -20 °C | [1][2][3] |

| Stock Solution Storage | ||

| -20°C | Up to 1 month (protect from light) | [4] |

| -80°C | Up to 6 months (protect from light) | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [1][3][] |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |

| Shelf Life | >3 years if stored properly. | [1] |

Experimental Protocol: Bioconjugation of this compound to a Thiol-Containing Peptide

This protocol provides a detailed methodology for the conjugation of this compound to a peptide containing a cysteine residue.

Materials:

-

This compound

-

Thiol-containing peptide (e.g., a peptide with a terminal cysteine)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, purged with an inert gas like argon or nitrogen to remove oxygen.

-

Quenching Reagent: A small molecule thiol such as L-cysteine or beta-mercaptoethanol.

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.

-

Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) to confirm conjugation.

Procedure:

-

Reagent Preparation:

-

Allow this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). The concentration will depend on the scale of the reaction.

-

Dissolve the thiol-containing peptide in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide solution. A typical molar excess of the PEG linker is 5- to 20-fold over the peptide to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically. Gentle mixing during incubation is recommended.

-

-

Quenching the Reaction:

-

To consume any unreacted maleimide groups, add a small excess of a quenching reagent (e.g., L-cysteine) and incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the resulting PEGylated peptide from excess reagents and byproducts using RP-HPLC. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

-

Characterization:

-

Confirm the successful conjugation and determine the molecular weight of the purified product using mass spectrometry.

-

Visualizing the Workflow and Underlying Chemistry

To further clarify the experimental process and the chemical principles at play, the following diagrams are provided.

Caption: Experimental workflow for the bioconjugation of this compound.

References

Navigating the Handling of Mal-PEG12-Boc: An In-depth Technical Guide to Safety and Precautionary Measures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for Mal-PEG12-Boc, a heterobifunctional PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from data on its constituent functional groups: the maleimide (B117702) head, the polyethylene (B3416737) glycol (PEG) spacer, and the tert-butyloxycarbonyl (Boc) protecting group. It is imperative for all personnel handling this and similar compounds to supplement this guide with their institution's safety protocols and to exercise caution based on the principles of chemical safety.

Chemical Identity and Physical Properties

This compound is a research chemical used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The maleimide group provides a reactive handle for conjugation to cysteine residues in proteins, the PEG spacer enhances solubility and optimizes the distance between the two ends of the PROTAC, and the Boc group protects an amine functionality.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value/Information | Source/Comment |

| Chemical Name | Varies (e.g., N-(tert-butoxycarbonyl)-1-amino-3-oxo-7,10,13,16,19,22,25,28,31,34,37,40-dodecaoxa-4-azatritetracontan-43-oic acid) | Based on representative structures. |

| Molecular Formula | Varies depending on the exact structure (e.g., C35H64N2O16 for Mal-PEG12-NH-Boc).[1] | Check the certificate of analysis from the supplier. |

| Molecular Weight | Varies (e.g., 768.89 g/mol for Mal-PEG12-NH-Boc).[1] | Check the certificate of analysis from the supplier. |

| Appearance | Typically a white to off-white solid or a viscous oil. | Based on general properties of similar PEGylated compounds. |

| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Solubility in aqueous solutions is enhanced by the PEG chain. | Based on properties of similar compounds. |

| Storage Conditions | Store at -20°C in a dry, dark place.[1] | Common recommendation for PEGylated linkers to prevent degradation. |

Hazard Identification and Classification

The primary hazards associated with this compound are dictated by the reactivity of the maleimide group.

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | ☠️ |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage. | corrosive |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. | corrosive |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | warning |

This classification is inferred from the known hazards of maleimide and related compounds and should be treated as a precautionary guideline.

Experimental Protocols for Safe Handling

While specific experimental safety studies for this compound are not publicly available, the following protocols are based on best practices for handling hazardous research chemicals.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.

3.2. Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a certified chemical fume hood for all weighing and handling of the solid compound and for preparing stock solutions.

3.3. General Handling Procedures

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

3.4. Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's environmental health and safety (EHS) department immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

3.5. Waste Disposal

-

Dispose of all waste materials containing this compound as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Stability and Reactivity

Table 3: Stability and Reactivity Profile

| Parameter | Information |

| Chemical Stability | Stable under recommended storage conditions (-20°C, dry, dark). The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. The maleimide group will react with thiols. |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |

| Hazardous Polymerization | Will not occur. |

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the properties of its components.

-

Maleimide: The maleimide functional group is a known irritant and sensitizer. It is toxic if swallowed and can cause severe burns to the skin and eyes.[2][3][4]

-

Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are not irritating to the skin or eyes on intact skin.[5][6][7] However, they should not be applied to damaged skin.[7] There is a potential for contamination with carcinogenic impurities like ethylene (B1197577) oxide and 1,4-dioxane (B91453) from the manufacturing process.[8]

-